molecular formula C6H9ClN2 B1313815 Pyridin-4-ylmethanamine hydrochloride CAS No. 64460-41-9

Pyridin-4-ylmethanamine hydrochloride

Cat. No.: B1313815
CAS No.: 64460-41-9
M. Wt: 144.6 g/mol
InChI Key: OOSYLIFOSMQOJA-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is highly soluble in water and some organic solvents such as methanol and ethanol . This compound is commonly used in organic synthesis as a reagent and intermediate.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out in controlled environments to ensure high yield and purity of the product. The crystallization process is optimized to obtain the compound in its purest form .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Safety and Hazards

Pyridin-4-ylmethanamine hydrochloride is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Pyridin-4-ylmethanamine hydrochloride is a compound that has derivatives that act as reversible inhibitors of various copper amine oxidases (CAOs) . Copper amine oxidases are enzymes that catalyze the oxidation of primary amines to aldehydes, with the reduction of molecular oxygen to hydrogen peroxide.

Mode of Action

The compound interacts with its targets, the copper amine oxidases, by reversibly inhibiting their activity . This inhibition can lead to a decrease in the oxidation of primary amines, thereby affecting the balance of aldehydes and hydrogen peroxide in the cell.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of primary amines . By inhibiting copper amine oxidases, the compound can disrupt this pathway, leading to a decrease in the production of aldehydes and hydrogen peroxide. The downstream effects of this disruption can vary depending on the specific biological context, but they may include changes in cellular redox status and alterations in the metabolism of certain primary amines.

Pharmacokinetics

Given its solubility in water and some organic solvents , it is likely to have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of copper amine oxidases . By reducing the activity of these enzymes, the compound can alter the cellular balance of aldehydes and hydrogen peroxide, potentially leading to various downstream effects. These effects could include changes in cellular redox status, alterations in primary amine metabolism, and potentially other effects depending on the specific biological context.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature, as it has a melting point of 207-208 °C . Additionally, the compound should be stored in a dry, cool place, away from heat and fire sources . Proper safety measures, such as wearing gloves and goggles, should be taken when handling the compound due to its potential irritant properties .

Comparison with Similar Compounds

Uniqueness: Pyridin-4-ylmethanamine hydrochloride is unique due to its high solubility in water and its ability to form stable crystalline structures. This makes it particularly useful in various industrial and research applications where solubility and stability are crucial .

Properties

IUPAC Name

pyridin-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.ClH/c7-5-6-1-3-8-4-2-6;/h1-4H,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSYLIFOSMQOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481889
Record name PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64460-41-9
Record name 64460-41-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PYRIDIN-4-YLMETHANAMINE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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